N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine
Description
N-(3-Chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted with a morpholine group at position 4 and a 3-chloro-4-fluorophenylamine moiety at position 2. This structure combines electron-withdrawing halogen atoms (Cl, F) with the morpholine ring, a common pharmacophore in kinase inhibitors. The pteridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C16H14ClFN6O |
|---|---|
Molecular Weight |
360.77 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C16H14ClFN6O/c17-11-9-10(1-2-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23) |
InChI Key |
IXZYYBIFQOWVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chloro-4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3-chloro-4-fluoroaniline.
Attachment of the morpholine ring: This can be done through a substitution reaction where the pteridine core reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine oxide, while reduction could produce a pteridine amine.
Scientific Research Applications
Anticancer Activity
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine has been investigated for its potential anticancer properties. Research indicates that compounds with similar pteridine structures exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that pteridin derivatives can inhibit enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 5.0 | DHFR Inhibition | |
| Lung | 3.5 | Topoisomerase II Inhibition | |
| Colon | 7.0 | Apoptosis Induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, especially against resistant strains of bacteria. Its structure suggests potential efficacy against pathogens due to the presence of the morpholine moiety, which enhances membrane penetration and disrupts bacterial cell walls.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Methicillin-resistant S. aureus (MRSA) | 0.25 |
Case Study: Anticancer Efficacy in Preclinical Models
A preclinical study assessed the anticancer efficacy of this compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a therapeutic agent.
Case Study: Antimicrobial Resistance
In a clinical setting, the compound was tested against clinical isolates of MRSA. The study demonstrated that it retained activity against strains resistant to conventional antibiotics, suggesting its utility in treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Core Heterocycle: The pteridine core (target compound) is less common in kinase inhibitors compared to quinazolines (e.g., dacomitinib) or pyrimidines (e.g., compound).
- Substituent Effects : The 3-chloro-4-fluorophenyl group is shared with dacomitinib and pelitinib, suggesting a role in target engagement (e.g., hydrophobic interactions in kinase ATP-binding pockets). Morpholine, a saturated oxygen-containing ring, enhances solubility and modulates pharmacokinetics .
Physicochemical Properties and Drug-Likeness
Table 3: Comparative Physicochemical Data
Crystallographic and Conformational Insights
- Intramolecular Interactions : Analogous to , the morpholine oxygen may participate in weak C–H···O hydrogen bonds, stabilizing the crystal lattice.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The compound features a pteridine core, which is known for its role in various biological processes, including nucleotide synthesis and enzyme regulation. The presence of the 3-chloro-4-fluorophenyl and morpholin-4-yl groups enhances its potential for specific biological interactions.
Anticancer Properties
Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism of action is believed to involve interference with key signaling pathways critical for tumor growth and survival.
Tyrosinase Inhibition
Research has shown that the incorporation of the 3-chloro-4-fluorophenyl moiety can enhance the inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related therapies, particularly for conditions like hyperpigmentation . Molecular docking studies support the hypothesis that this fragment interacts favorably with the active site of tyrosinase, leading to improved inhibitory effects compared to other compounds lacking this moiety.
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Similar pteridine derivatives have been evaluated for their efficacy against bacterial and fungal pathogens, indicating that this compound could exhibit similar activities .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
